Hydrothermal synthesis stands out as a widely employed method for preparing bismuth oxyiodides. [, , , , , , , , ] This technique involves reacting bismuth precursors, such as Bismuth Nitrate Pentahydrate (Bi(NO3)3·5H2O), with iodide sources, such as Potassium Iodide (KI), under controlled temperature and pressure conditions in an aqueous solution. The morphology and composition of the resulting bismuth oxyiodides can be tailored by adjusting synthesis parameters, including reaction temperature, time, pH, and precursor concentrations. [, , , , ] For example, one study reported synthesizing BiOI, Bi7O9I3, and Bi4O5I2 hierarchical microspheres by simply adjusting the type of alcohol used in the solvothermal process. []
Bismuth iodide oxide can be classified under:
The synthesis of bismuth iodide oxide can be achieved through several methods:
Bismuth iodide oxide exhibits a unique crystal structure characterized by:
Bismuth iodide oxide participates in various chemical reactions, including:
The mechanism of action for bismuth iodide oxide primarily involves its role as a photocatalyst:
Bismuth iodide oxide possesses several notable physical and chemical properties:
The applications of bismuth iodide oxide span various fields:
Bismuth iodide oxide (BiOI) crystallizes in a tetragonal matlockite structure (space group P4/nmm), characterized by alternating [Bi₂O₂]²⁺ and double I⁻ layers stacked along the c-axis. This layered configuration creates van der Waals gaps between iodide layers, facilitating anisotropic charge transport and exfoliation into two-dimensional nanosheets. The crystal lattice parameters are a = 3.99 Å and c = 9.15 Å, with bismuth atoms occupying octahedral sites coordinated to four iodine and one oxygen atom [4] [5].
Phase purity is highly sensitive to synthesis conditions. Hydrothermal methods below 200°C typically yield pure BiOI, while calcination above 400°C induces decomposition into Bi₅O₇I and Bi₇O₉I₃ phases. Mixed-anion systems (e.g., BiO-IₓClᵧ) form heterojunctions such as Bi₅O₇I/Bi₃O₄Cl, where chloride incorporation stabilizes metastable phases and modifies interfacial energetics [6]. In situ XRD studies reveal that iodine-rich compositions (I:Cl > 0.6) favor Bi₅O₇I formation, whereas chloride dominance promotes Bi₃O₄Cl crystallization [6].
Table 1: Crystallographic Parameters of Bismuth Iodide Oxide Phases
Phase | Crystal System | Space Group | Lattice Parameters (Å) | Layer Stacking Sequence |
---|---|---|---|---|
BiOI | Tetragonal | P4/nmm | a=3.99, c=9.15 | [Bi₂O₂]-[I]-[I]-[Bi₂O₂] |
Bi₅O₇I | Orthorhombic | Pnnm | a=10.89, b=12.52, c=5.71 | [Bi₅O₇]⁺ interleaved with I⁻ |
Bi₃O₄Cl | Tetragonal | I4/mmm | a=3.89, c=27.80 | [Bi₃O₄]⁺ interleaved with Cl⁻ |
BiO-I₀.₄Cl₀.₆ | Heterostructure | Composite | N/A | BiOI/Bi₃O₄Cl interfaces |
BiOI Layering: The structure consists of:
Consequences: This configuration generates internal electric fields perpendicular to the layers, enhancing charge separation. Anisotropic thermal expansion (αc/αa ≈ 2.3) arises from weak interlayer I···I interactions [4] [5].
BiOI exhibits a direct bandgap of 1.70–1.92 eV, determined by valence band maxima (O 2p and I 5p orbitals) and conduction band minima (Bi 6p orbitals). Density functional theory (DFT) calculations reveal strong spin-orbit coupling in iodine orbitals, reducing the bandgap by 0.3 eV compared to Br/Cl analogs. The absorption coefficient exceeds 10⁵ cm⁻¹ at 450 nm, enabling >30% visible light harvesting efficiency in 500 nm-thick films [5] [8].
Band alignment engineering via heterostructure formation significantly modifies optoelectronic behavior:
Photoluminescence studies show a 30 ns carrier lifetime in single-crystal BiOI, but this drops to <5 ns in polycrystalline films due to trap-assisted recombination at iodine vacancies [5] [8].
Table 2: Optoelectronic Properties of BiOI-Based Materials
Material | Bandgap (eV) | Absorption Onset (nm) | Conduction Band (eV vs. Vacuum) | Valence Band (eV vs. Vacuum) | Carrier Lifetime |
---|---|---|---|---|---|
BiOI | 1.82 ± 0.05 | 680 | -4.1 | -5.9 | 5–30 ns |
BiO-I₀.₄Cl₀.₆ | 1.95/2.78* | 635/445* | -4.3 (Bi₃O₄Cl) | -7.2 (Bi₃O₄Cl) | <3 ns |
BiOI-Graphene | 1.79 | 692 | -4.1 | -5.9 | 8–12 ns |
Bi₅O₇I | 2.86 | 434 | -4.8 | -7.7 | N/A |
*Heterostructure with dual absorption edges [5] [6]
BiOI/Bi₃O₄Cl Type-II Heterojunction:
Charge Transfer Mechanism: Under illumination, photogenerated electrons migrate from BiOI CB to Bi₃O₄Cl CB, while holes transfer from Bi₃O₄Cl VB to BiOI VB. This spatial separation reduces recombination losses by 65% in photocatalytic tests [6].
Phase stability boundaries for BiOI are defined by the equilibrium:2BiOI(s) ⇌ Bi₂O₃(s) + 2HI(g)with a decomposition enthalpy of 178 kJ/mol at 298 K. Iodine partial pressure (PI₂) critically influences stability; PI₂ > 10⁻³ atm is required to suppress bismuth oxide formation above 400°C [4] [6]. Calcination of BiOI in air initiates stepwise deiodination:BiOI → Bi₅O₇I → α-Bi₂O₃where Bi₅O₇I acts as a metastable intermediate with 48-hour persistence at 450°C [6].
Defect tolerance arises from the antibonding character of valence band maxima, rendering iodine vacancies (VI⁺) shallow donors with formation energy (Ef) of 1.2 eV. In contrast, bismuth vacancies (VBi³⁻) are deep acceptors (Ef = 0.8 eV) that promote charge recombination. Halide mixing (e.g., BiO-IₓClᵧ) suppresses VI⁺ formation by increasing Ef to 1.9 eV due to lattice strain effects [5] [6].
Table 3: Dominant Point Defects in BiOI and Their Energetics
Defect Type | Formation Energy (eV) | Ionization Level (eV) | Role in Carrier Dynamics | Mitigation Strategies |
---|---|---|---|---|
Iodine Vacancy (VI⁺) | 1.2 | EV + 0.3 | Shallow donor, n-type conductivity | I-rich synthesis; Cl/Br alloying |
Bismuth Vacancy (VBi³⁻) | 0.8 | EC - 0.7 | Deep trap, recombination center | Stoichiometric precursor ratios |
Oxygen Interstitial (Oi²⁻) | 2.1 | EC - 0.9 | Hole scavenger | Annealing in inert atmosphere |
Bismuth-on-Iodine (BiI²⁺) | 3.5 | EV + 1.1 | Recombination accelerator | Low-temperature processing |
Key Stability Parameters:
The (001) surface of BiOI terminates in exposed I⁻ ions, creating Lewis basic sites that adsorb cationic pollutants (e.g., methylene blue, RhB+) via electrostatic interactions. In situ FT-IR spectroscopy confirms chemisorption through Bi-O-I complexation when BiOI contacts iodide solutions, forming a secondary BiI₃ layer at saturation coverage [7]. Adsorption capacity follows the Langmuir model, with qmax = 111.8 mg I⁻/g for alginate-granulated BiOI, attributable to monolayer chemisorption on bismuth sites [7].
In photocatalytic regimes, surface reactivity proceeds via two pathways:
Mixed-phase BiO-I₀.₄Cl₀.₆ achieves 96.4% total RhB removal by synergizing adsorption (80.0% efficiency) and photocatalysis. Kinetic analysis reveals intraparticle diffusion as the rate-limiting step, with diffusion constants increasing from 0.08 to 0.22 mg/g/min¹/² upon chloride incorporation [6] [7].
Table 4: Adsorption and Photocatalytic Performance Metrics
Material | Adsorbate | qmax (mg/g) | Adsorption Efficiency (%) | Photocatalytic Rate Constant (min⁻¹) | Total Removal Efficiency (%) |
---|---|---|---|---|---|
BiOI Nanoflakes | I⁻ | 98.3 | 76.2* | N/A | N/A |
Alg-BiOI Granules | I⁻ | 111.8 | >90 | N/A | N/A |
BiO-I₀.₄Cl₀.₆ | RhB | 68.5 | 80.0 | 0.0239 | 96.4 |
BiOI-Graphene | Methylene Blue | N/A | N/A | 0.0156 | 56.4 |
Bi₅O₇I | RhB | 72.1 | 75.3 | 0.0127 | 70.1 |
*In 6 mM Cl⁻ solution, demonstrating iodide selectivity [7]
Mechanistic Insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7